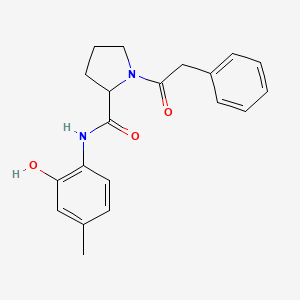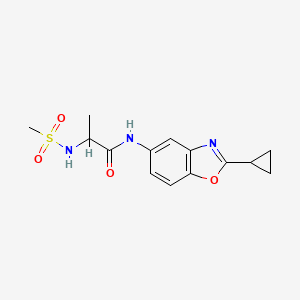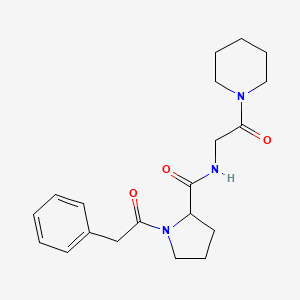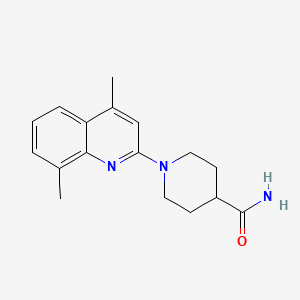
Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone, also known as AM-251, is a synthetic cannabinoid receptor antagonist that has been widely used in scientific research. This compound has been shown to have potential therapeutic applications due to its ability to block the effects of cannabinoids in the brain, which can lead to the development of new treatments for various neurological disorders.
作用机制
Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone acts as a competitive antagonist of the cannabinoid receptors, specifically the CB1 receptor, which is primarily found in the brain. By blocking the effects of cannabinoids on these receptors, Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone can prevent the activation of the endocannabinoid system, which plays a role in various physiological processes, including pain, mood, and appetite.
Biochemical and Physiological Effects:
Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to block the rewarding effects of cannabinoids, which can be useful in the treatment of addiction. It has also been shown to reduce pain and anxiety in animal models, suggesting that it may have potential therapeutic applications in humans.
实验室实验的优点和局限性
One advantage of using Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone in lab experiments is that it is a selective antagonist of the CB1 receptor, which allows researchers to specifically target this receptor without affecting other receptors in the brain. However, one limitation of using Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone is that it has a relatively short half-life in the body, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone. One area of interest is the potential therapeutic applications of this compound in various neurological disorders, including pain, anxiety, and addiction. Additionally, researchers may explore the use of Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone in combination with other drugs to enhance its therapeutic effects. Finally, further studies may be needed to better understand the biochemical and physiological effects of Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone, particularly in humans.
In conclusion, Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone is a synthetic cannabinoid receptor antagonist that has potential therapeutic applications in various neurological disorders. Its ability to block the effects of cannabinoids in the brain makes it a useful tool for scientific research. However, further studies are needed to fully understand its mechanism of action and potential therapeutic benefits.
合成方法
The synthesis of Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone involves the reaction of 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid with azepane and thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide to yield Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone.
科学研究应用
Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone has been extensively studied for its potential therapeutic applications in various neurological disorders, including pain, anxiety, and addiction. It has been shown to block the effects of cannabinoids in the brain, which can lead to the development of new treatments for these disorders.
属性
IUPAC Name |
azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13-15(17(20)19-11-7-2-3-8-12-19)18-16(21-13)14-9-5-4-6-10-14/h4-6,9-10H,2-3,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJHAUZAOAPMPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-(carbamoylamino)-4-methylpentanoate](/img/structure/B7532800.png)

![4-chloro-N-(4-chlorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B7532813.png)

![N-[1-[1-[2-(tert-butylcarbamoylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7532824.png)
![[4-(Imidazole-1-carbonyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7532852.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B7532857.png)
![1-benzyl-N-ethyl-N-[2-(ethylamino)-2-oxoethyl]piperidine-3-carboxamide](/img/structure/B7532859.png)

![N-[1-(dimethylamino)-1-oxopropan-2-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532871.png)



![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B7532896.png)